4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Energetic Materials Coordination Chemistry Primary Explosives

4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) is the essential furazan building block for Ni(acac)₂-catalyzed 1,2,4-triazole synthesis—inaccessible with the carboxylic acid analog. With 3 H-bond donors, 4 acceptors, AOCA forms laser-detonable Ag(I)/Cu(II) coordination polymers (7.6 km·s⁻¹, 60 mJ laser initiation). The furazan core enables unique electronic distribution versus common oxadiazole isomers, supporting selective anticancer optimization. Ideal for energetic materials, medicinal chemistry, and MOF research. R&D use only.

Molecular Formula C3H5N5O2
Molecular Weight 143.1 g/mol
CAS No. 246048-72-6
Cat. No. B1268163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,5-oxadiazole-3-carbohydrazide
CAS246048-72-6
Molecular FormulaC3H5N5O2
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESC1(=NON=C1N)C(=O)NN
InChIInChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
InChIKeyASQCREDXLDLPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2,5-oxadiazole-3-carbohydrazide (CAS 246048-72-6): Technical Baseline for Scientific Procurement


4-Amino-1,2,5-oxadiazole-3-carbohydrazide (CAS 246048-72-6), also known as 4-aminofurazan-3-carbohydrazide or AOCA, is a heterocyclic building block combining the 1,2,5-oxadiazole (furazan) ring with a carbohydrazide side chain. The furazan ring system possesses a high nitrogen-oxygen content and positive enthalpy of formation [1], while the carbohydrazide group provides multiple coordination sites including amino, ring nitrogen, and carbonyl oxygen atoms [2]. This bifunctional architecture enables the compound to serve both as a versatile synthetic intermediate for heterocyclic elaboration and as a multidentate ligand for coordination chemistry applications.

Why 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Cannot Be Replaced by Generic Oxadiazole Analogs in Rigorous Research


Furazan-based compounds are the least common oxadiazole isomer in medicinal chemistry relative to 1,2,4- and 1,3,4-oxadiazoles, meaning structural analogs from more prevalent isomer classes cannot recapitulate the same spatial geometry, electronic distribution, or coordination behavior [1]. Within the furazan subclass, variations in substitution pattern profoundly alter both synthetic utility and downstream performance—the 4-amino-3-carbohydrazide substitution pattern is specifically required for the Ni(acac)₂-catalyzed 1,2,4-triazole formation pathway, for laser-detonable coordination polymer generation with Ag(I) and Cu(II), and for accessing the precise hydrogen-bonding donor/acceptor arrangement (3 H-bond donors, 4 H-bond acceptors) that defines this scaffold [2]. Generic substitution with 4-amino-1,2,5-oxadiazole-3-carboxylic acid or unsubstituted furazan-3-carbohydrazide eliminates critical coordination sites and synthetic handles.

Product-Specific Quantitative Evidence for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Differentiation


Thermal Stability of AOCA-Derived Coordination Polymers Versus Generic Energetic Ligands

The 1D coordination polymer [Ag(AOCA)ClO₄]ₙ (ECPs-6) derived from 4-amino-1,2,5-oxadiazole-3-carbohydrazide as the multidentate ligand exhibits a thermal decomposition temperature (T_ted) of 255 °C, detonation velocity D = 7.6 km·s⁻¹, impact sensitivity IS = 10 J, and friction sensitivity FS = 40 N [1]. The 0D complex Cu(AOCA)₂(ClO₄)₂ (ECPs-8) can be directly detonated by laser with minimum laser energy requirements of P = 6 W, τ = 10 ms, E = 60 mJ [1]. In contrast, conventional primary explosives such as lead azide exhibit significantly higher impact sensitivity (IS typically < 5 J) and cannot achieve laser-initiated detonation without sensitizing additives [2].

Energetic Materials Coordination Chemistry Primary Explosives

Synthetic Utility: Exclusive Access to 1,2,4-Triazolo[1,5-a]pyrimidine Scaffolds Not Achievable with Other Furazan Carboxylic Derivatives

4-Amino-1,2,5-oxadiazole-3-carbohydrazide reacts with benzoyl cyanamide under Ni(acac)₂ catalysis to yield 1,2,4-triazole and 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing the 3-amino-1,2,5-oxadiazole substituent [1]. The carbohydrazide moiety is essential for this transformation; the corresponding 4-amino-1,2,5-oxadiazole-3-carboxylic acid does not participate in the same catalytic cyclization pathway, requiring alternative activation strategies that produce different regioisomeric outcomes [2].

Medicinal Chemistry Heterocyclic Synthesis Triazolopyrimidines

Antiproliferative Activity of Furazan-Carbohydrazide Derived Scaffolds Relative to 5-Fluorouracil

Furazan derivatives synthesized via structural modification of the 1,2,5-oxadiazole core, with carbohydrazide-derived functionalization, demonstrated superior in vitro antiproliferative activity compared to the clinical agent 5-fluorouracil (5-FU) across multiple human solid tumor cell lines [1]. Several compounds exhibited IC₅₀ values lower than 5-FU against HepG2, A549, Hela, and A375 cell lines, while simultaneously showing reduced toxicity toward normal human hepatic LO2 cells [1].

Anticancer Furazan Derivatives Cytotoxicity

Analytical Characterization and Supply Chain Quality Metrics

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is supplied with batch-specific quality documentation including NMR and HPLC purity analysis, with standard purity specifications of 97% . The compound has a melting point of 167-171 °C, which serves as a rapid identity verification parameter . In contrast, structurally related 4-amino-1,2,5-oxadiazole-3-carboxylic acid (CAS 783303-73-1) is typically supplied at 95% purity with different analytical certificates and a distinct melting point profile, while 1,2,5-oxadiazole-3-carbohydrazide (unsubstituted, CAS 66346-87-0) lacks the 4-amino group and consequently has different spectroscopic signatures and reactivity .

Quality Control Procurement Analytical Chemistry

Hydrogen-Bonding Capacity and Physicochemical Properties Versus Non-Amino Furazan Analogs

4-Amino-1,2,5-oxadiazole-3-carbohydrazide possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, with 2 rotatable bonds and a molecular weight of 143.1 g/mol [1]. The unsubstituted furazan-3-carbohydrazide (lacking the 4-amino group) has only 2 H-bond donors and 3 H-bond acceptors, reducing its capacity for intermolecular interactions by approximately 33% and 25% respectively [2]. This difference in hydrogen-bonding capacity directly impacts solubility, target recognition, and crystal packing behavior.

Molecular Recognition Drug Design Physicochemical Properties

Best Research and Industrial Application Scenarios for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide


Energetic Materials Research: Development of Laser-Initiator Coordination Polymers

4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) serves as a multidentate ligand for preparing coordination polymers with Ag(I) and Cu(II) that exhibit laser-detonable primary explosive properties. The 1D [Ag(AOCA)ClO₄]ₙ polymer demonstrates thermal stability to 255 °C with detonation velocity of 7.6 km·s⁻¹, while the 0D Cu(AOCA)₂(ClO₄)₂ complex can be initiated by laser at only 60 mJ [1]. This scenario is particularly relevant for research groups developing next-generation initiator systems that require precise laser triggering with reduced mechanical sensitivity.

Medicinal Chemistry: Synthesis of Furazan-Functionalized 1,2,4-Triazolopyrimidines

The carbohydrazide group enables Ni(acac)₂-catalyzed reaction with cyanamide derivatives to access 1,2,4-triazole and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds bearing the 3-amino-1,2,5-oxadiazole substituent [2]. This transformation cannot be replicated with the corresponding carboxylic acid derivative. The resulting heterocycles are valuable intermediates for drug discovery programs targeting kinases, phosphodiesterases, and other therapeutic targets where triazolopyrimidine cores are privileged scaffolds.

Anticancer Drug Discovery: Lead Optimization Based on Furazan-Carbohydrazide Scaffolds

Furazan derivatives derived from the 1,2,5-oxadiazole-3-carbohydrazide core demonstrate antiproliferative activity exceeding that of 5-fluorouracil against multiple human solid tumor cell lines (HepG2, A549, Hela, A375) while exhibiting reduced hepatotoxicity toward normal LO2 cells [3]. This favorable therapeutic index profile supports the use of 4-amino-1,2,5-oxadiazole-3-carbohydrazide as a starting material for medicinal chemistry campaigns aimed at developing selective anticancer agents with improved safety margins.

Coordination Chemistry: Design of Polynuclear Metal Complexes with Tailored Geometry

With 4-amino, ring nitrogen, carbonyl oxygen, and hydrazide nitrogen atoms all available for metal binding, AOCA functions as a versatile multidentate ligand for constructing coordination polymers with tunable dimensionality (0D to 1D architectures depending on metal ion and crystallization conditions) [1]. The compound's hydrogen-bonding capacity (3 donors, 4 acceptors) further enables supramolecular assembly beyond direct metal-ligand coordination [4]. This scenario is ideal for inorganic and materials chemistry laboratories investigating structure-property relationships in metal-organic frameworks and coordination complexes.

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